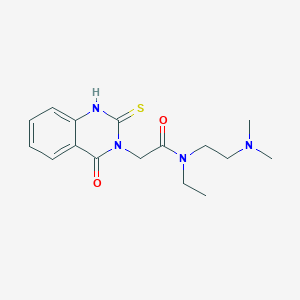
N-(2-(dimethylamino)ethyl)-N-ethyl-2-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(dimethylamino)ethyl)-N-ethyl-2-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C16H22N4O2S and its molecular weight is 334.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(dimethylamino)ethyl)-N-ethyl-2-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)acetamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, and relevant case studies based on diverse sources.
Synthesis of the Compound
The compound is synthesized through a series of chemical reactions involving quinazoline derivatives. The synthesis typically involves the condensation of appropriate precursors under controlled conditions to yield the desired product. Characterization methods such as NMR and mass spectrometry are employed to confirm the structure of the synthesized compound.
Anticancer Activity
Research indicates that derivatives of quinazoline, including the target compound, exhibit significant cytotoxic effects against various cancer cell lines. In particular, studies have shown that this compound demonstrated moderate cytotoxicity against K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cell lines. The IC50 values suggest that the compound can inhibit cell proliferation effectively, making it a candidate for further development in cancer therapeutics .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It exhibits activity against a range of bacterial strains, including Escherichia coli , Klebsiella pneumoniae , and Staphylococcus aureus . The minimum inhibitory concentration (MIC) values indicate that it may serve as a potential lead compound for developing new antimicrobial agents .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Klebsiella pneumoniae | 16 |
| Staphylococcus aureus | 8 |
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific enzymatic pathways critical to cancer cell survival and microbial growth. The quinazoline scaffold is known to interact with various biological targets, including kinases and other enzymes involved in cell signaling pathways .
Case Study 1: Cytotoxicity in Cancer Research
A study conducted on the cytotoxic effects of quinazoline derivatives found that our compound exhibited an IC50 value in the low micromolar range against K562 cells. This suggests that it could induce apoptosis through mechanisms such as DNA damage and cell cycle arrest .
Case Study 2: Antimicrobial Efficacy
In another investigation focused on antimicrobial efficacy, the compound was tested against several pathogens. The results indicated that it displayed potent activity against both Gram-positive and Gram-negative bacteria, with a notable effect on biofilm formation .
特性
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-ethyl-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2S/c1-4-19(10-9-18(2)3)14(21)11-20-15(22)12-7-5-6-8-13(12)17-16(20)23/h5-8H,4,9-11H2,1-3H3,(H,17,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHWWGEUSWGKQGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN(C)C)C(=O)CN1C(=O)C2=CC=CC=C2NC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














